N-(4-METHOXYPHENYL)-2-{[2-(4-METHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE
Description
This compound is a sulfur-containing acetamide derivative with a 1H-imidazole core. Key structural features include:
- Imidazole ring: Substituted at positions 2 and 5 with 4-methoxyphenyl and phenyl groups, respectively.
- Sulfanyl linkage: Connects the imidazole’s 4-position to an acetamide group.
- Acetamide substituent: The nitrogen atom is bonded to a 4-methoxyphenyl group.
Crystallographic analysis using tools like SHELX or ORTEP-3 would clarify its 3D conformation and intermolecular interactions, such as hydrogen bonding patterns .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-30-20-12-8-18(9-13-20)24-27-23(17-6-4-3-5-7-17)25(28-24)32-16-22(29)26-19-10-14-21(31-2)15-11-19/h3-15H,16H2,1-2H3,(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPZCPVCXNEJBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanylacetamide} is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure features a methoxyphenyl group and an imidazole ring, which are known to influence its biological interactions. The presence of a sulfanyl group may enhance its reactivity and binding affinity to target proteins.
1. Anticancer Activity
Recent studies have investigated the anticancer potential of related compounds, particularly those containing the imidazole moiety. For instance, a compound similar in structure exhibited low-level anticancer activity against various cancer cell lines, including leukemia and breast cancer types, at concentrations around 10 µM . The results indicated that while some cell lines showed sensitivity, the overall efficacy was moderate.
| Cell Line | Sensitivity |
|---|---|
| Leukemia | Moderate |
| Breast Cancer | Low |
| Melanoma | Low |
2. Enzyme Inhibition
The compound has been studied for its ability to inhibit mammalian lipoxygenases (ALOX15), which are implicated in inflammation and cancer progression. In particular, substituted derivatives demonstrated selective inhibition of linoleate oxygenase activity, with IC50 values indicating varying potencies depending on structural modifications .
| Compound | IC50 (LA) | IC50 (AA) | Selectivity Ratio |
|---|---|---|---|
| Compound 1 | 0.010 µM | 0.032 µM | 0.018 |
| Compound 2 | Higher | Higher | Lower |
Molecular docking studies suggest that the compound binds effectively within the active site of ALOX15, potentially altering the alignment of fatty acids and affecting catalytic efficiency. This interaction may be facilitated by the structural characteristics of the imidazole ring, which is known for its role in drug design due to its ability to form hydrogen bonds and engage in π-π stacking interactions with aromatic residues .
Case Study 1: In Vitro Evaluation
A study conducted by the National Cancer Institute evaluated a related compound's anticancer activity across multiple cancer cell lines. The findings revealed that while some lines were sensitive, others showed resistance, indicating a need for further structural optimization to enhance efficacy .
Case Study 2: Selective Inhibition of ALOX15
Research focusing on the inhibition of ALOX15 highlighted the importance of specific functional groups in achieving selective inhibition. The study demonstrated that modifications to the methoxyphenyl group significantly affected binding affinity and selectivity towards different substrates .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in Heterocyclic Systems
A. N-(4-Methylphenyl)-2-[(4-(3-Methylphenyl)-5-{[(4-Methylphenyl)Sulfanyl]Methyl}-4H-1,2,4-Triazol-3-YL)Sulfanyl]Acetamide ()
- Core : 1,2,4-Triazole (vs. imidazole in the target compound).
- Substituents :
- 4-Methylphenyl on the triazole’s 4-position.
- 3-Methylphenyl on the triazole’s 5-position.
- Sulfanyl group replaced by a sulfanylmethyl group.
- Impact : The triazole’s additional nitrogen may alter hydrogen-bonding capacity and metabolic stability compared to the imidazole core .
B. N-(3,4-Dimethoxyphenyl)-2-[[2-(4-Methoxyphenyl)-5-(4-Methylphenyl)-1H-Imidazol-4-YL]Sulfanyl]Acetamide ()
- Core : Same 1H-imidazole as the target compound.
- Substituents :
- 3,4-Dimethoxyphenyl on the acetamide (vs. 4-methoxyphenyl).
- 4-Methylphenyl on the imidazole’s 5-position (vs. phenyl).
- Impact : Increased methoxy substitution may enhance solubility but reduce membrane permeability. The methyl group on the phenyl ring could sterically hinder binding interactions .
C. N-[4-({[3-(4-Methoxyphenyl)-1,2-Oxazol-5-YL]Methyl}Sulfamoyl)Phenyl]Acetamide ()
- Core : Isoxazole (vs. imidazole).
- Substituents :
- Sulfamoyl linkage (vs. sulfanyl).
- 4-Methoxyphenyl on the isoxazole.
Functional Group Variations
Sulfanyl vs. Sulfanylmethyl
- Target Compound : Direct sulfanyl linkage.
- ’s Compound : Sulfanylmethyl group introduces a methyl spacer.
- Impact : The methyl group in may reduce rotational freedom, affecting binding to rigid enzyme pockets .
Methoxy Positioning
Crystallographic and Computational Insights
- Hydrogen Bonding : Imidazole-based compounds (target and ) likely exhibit stronger hydrogen-bonding networks than triazole or isoxazole derivatives due to the imidazole’s dual nitrogen atoms .
- Validation : Tools like PLATON () are critical for validating these structures, especially for detecting disorder in methoxy or sulfanyl groups .
Data Table: Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
